molecular formula C14H18O3 B1465588 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid CAS No. 92864-26-1

3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid

Cat. No. B1465588
CAS RN: 92864-26-1
M. Wt: 234.29 g/mol
InChI Key: SXQQAMZUOYVYAM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative of the amino acid leucine and has a unique chemical structure that makes it an interesting subject of study.

Scientific Research Applications

3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been extensively studied for its potential applications in various fields. In biomedical research, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has also been studied for its potential use as a biomarker for oxidative stress in vivo and in vitro. In addition, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species (ROS) in biological systems.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is not fully understood, but it is believed to involve the scavenging of free radicals and ROS. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid reacts with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to scavenge a variety of free radicals and ROS, including superoxide, hydroxyl radical, and nitric oxide.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid can protect cells from oxidative stress-induced apoptosis and DNA damage. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have anti-tumor effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is its ability to scavenge a wide range of free radicals and ROS. This makes it a useful tool for studying oxidative stress in biological systems. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is also relatively stable and can be easily synthesized in the laboratory. However, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many future directions for research on 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid. One area of interest is the development of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid-based therapeutic agents for the treatment of diseases such as cancer and neurodegenerative diseases. Another area of interest is the use of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid as a biomarker for oxidative stress in vivo and in vitro. In addition, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid and its potential side effects.
Conclusion:
In conclusion, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is a chemical compound with potential applications in various fields, including biomedical research and EPR spectroscopy. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has antioxidant and anti-inflammatory properties and has been shown to scavenge a wide range of free radicals and ROS. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has advantages and limitations for lab experiments, and there are many future directions for research on this compound. Overall, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is an interesting subject of study that has the potential to contribute to many areas of scientific research.

properties

IUPAC Name

3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-4-6-11(7-5-10)12(15)8-14(2,3)9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQQAMZUOYVYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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